molecular formula C13H15ClO3 B1343567 Ethyl 5-(3-chlorophenyl)-5-oxovalerate CAS No. 898752-16-4

Ethyl 5-(3-chlorophenyl)-5-oxovalerate

Cat. No. B1343567
M. Wt: 254.71 g/mol
InChI Key: JPROZKKUKBDJMB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the formation of esters and heterocyclic structures that incorporate chlorophenyl moieties. For instance, the synthesis of ethyl 2-(4-chlorophenyl)-5-(2-furyl)-4-oxazoleacetate, a hypolipidemic agent, involves creating a compound with a chlorophenyl group and evaluating its biological activity in rats . Another related compound, ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylate, is synthesized through a multi-step process that includes reduction, regiosselective deprotonation, methylation, selenation, oxidation, and syn-elimination . These methods could potentially be adapted for the synthesis of Ethyl 5-(3-chlorophenyl)-5-oxovalerate.

Molecular Structure Analysis

The molecular structure of compounds similar to Ethyl 5-(3-chlorophenyl)-5-oxovalerate has been determined using techniques such as single-crystal X-ray diffraction. For example, the crystal structure of ethyl 6-(chloromethyl)-4-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate reveals a dihedral angle between the chlorophenyl ring and the tetrahydropyrimidine ring, as well as specific hydrogen bonding patterns that form dimers and ribbons in the crystal . Similarly, the structure of ethyl 5-acetamido-4-(4-chlorophenyl)-2-methyl-6-oxo-5,6-dihydro-4 H-pyran-3-carboxylate is characterized by intermolecular hydrogen bonds that link the molecules into one-dimensional chains .

Chemical Reactions Analysis

The chemical reactions involving chlorophenyl-containing compounds are diverse and can include the formation of esters, oxazoles, pyrans, and naphthyridines. The reactivity of these compounds can be influenced by the presence of electron-withdrawing groups such as chloro substituents, which can affect the electrophilic and nucleophilic centers within the molecule. The papers provided do not detail specific reactions for Ethyl 5-(3-chlorophenyl)-5-oxovalerate, but they do provide insights into the types of reactions that chlorophenyl compounds can undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorophenyl compounds are determined by their molecular structure. For instance, the presence of hydrogen bonds can influence the melting points and solubility of these compounds. The crystallographic data provided for related compounds suggest that they may have specific packing arrangements and solid-state properties . The hypolipidemic activity of some chlorophenyl compounds also indicates their potential interactions with biological systems, which is a significant aspect of their chemical properties .

Scientific Research Applications

Synthesis and Structural Analysis
Significant efforts have been made in the synthesis and structural elucidation of compounds structurally related to Ethyl 5-(3-chlorophenyl)-5-oxovalerate. For instance, compounds with chlorophenyl groups have been synthesized and their crystal structures determined, providing insight into their molecular configurations and potential applications in materials science and pharmaceutical chemistry. Crystallographic studies reveal details about molecular interactions and structural stability, which are crucial for designing materials with specific properties (Hu Yang, 2009).

Anticancer Applications
Research into related compounds has also explored their potential anticancer activities. Novel derivatives have been synthesized and evaluated in vitro for their anticancerous action against a variety of human tumor cell lines. These studies provide valuable insights into the potential therapeutic applications of such compounds in treating various cancers (P. Kattimani et al., 2013).

Applications in Dyeing and Fabrics
Compounds with chlorophenyl and related structures have been studied for their application in dyeing processes, showcasing their effectiveness in providing good to excellent fastness properties on different fabrics. Such research is important for the development of new dyes with desirable color fastness and application properties, potentially impacting the textiles industry (Isaac Oluwatobi Abolude et al., 2021).

Photovoltaic Device Fabrication
The synthesis and characterization of related compounds have been applied in the fabrication of organic–inorganic photodiode devices. Studies on the photovoltaic properties of these compounds contribute to the understanding of their potential use in the development of new materials for energy conversion, demonstrating their value in the field of renewable energy technologies (H. Zeyada et al., 2016).

Future Directions

As there’s limited information available on “Ethyl 5-(3-chlorophenyl)-5-oxovalerate”, future research could focus on studying its synthesis, properties, and potential applications. This could involve experimental studies to determine its physical and chemical properties, computational studies to predict its behavior, and biological studies to determine its potential uses .

properties

IUPAC Name

ethyl 5-(3-chlorophenyl)-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClO3/c1-2-17-13(16)8-4-7-12(15)10-5-3-6-11(14)9-10/h3,5-6,9H,2,4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPROZKKUKBDJMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00645576
Record name Ethyl 5-(3-chlorophenyl)-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(3-chlorophenyl)-5-oxovalerate

CAS RN

898752-16-4
Record name Ethyl 3-chloro-δ-oxobenzenepentanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898752-16-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-(3-chlorophenyl)-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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